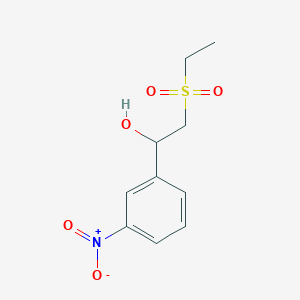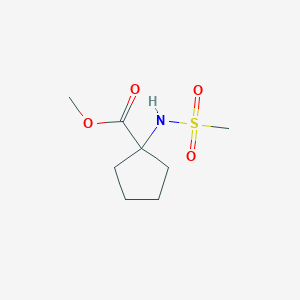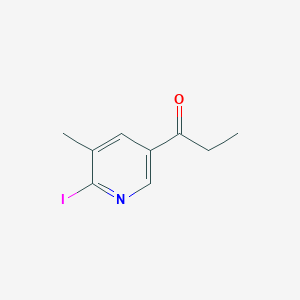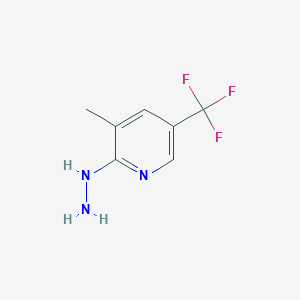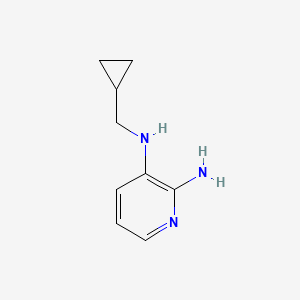
N3-(Cyclopropylmethyl)pyridine-2,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N3-(Cyclopropylmethyl)pyridine-2,3-diamine is a chemical compound with the molecular formula C9H13N3 and a molecular weight of 163.22 g/mol . This compound is characterized by a pyridine ring substituted with a cyclopropylmethyl group and two amino groups at the 2 and 3 positions. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(Cyclopropylmethyl)pyridine-2,3-diamine typically involves the reaction of pyridine derivatives with cyclopropylmethylamine under controlled conditions. One common method includes the use of dinitrogen pentoxide (N2O5) in an organic solvent to nitrate pyridine, followed by reduction and substitution reactions to introduce the cyclopropylmethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing advanced chemical reactors and purification systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N3-(Cyclopropylmethyl)pyridine-2,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, enhancing the compound’s reactivity.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, dinitrogen pentoxide.
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C).
Substitution Reagents: Halogenating agents, alkylating agents
Major Products Formed
The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted pyridines, depending on the specific reagents and conditions used .
Scientific Research Applications
N3-(Cyclopropylmethyl)pyridine-2,3-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of N3-(Cyclopropylmethyl)pyridine-2,3-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
N3-(Cyclopropylmethyl)pyridine-2,3-diamine: Characterized by the presence of a cyclopropylmethyl group.
N3-(Cyclopropylmethyl)pyridine-2,4-diamine: Similar structure but with amino groups at different positions.
N3-(Cyclopropylmethyl)pyridine-3,4-diamine: Another isomer with different substitution patterns
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H13N3 |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
3-N-(cyclopropylmethyl)pyridine-2,3-diamine |
InChI |
InChI=1S/C9H13N3/c10-9-8(2-1-5-11-9)12-6-7-3-4-7/h1-2,5,7,12H,3-4,6H2,(H2,10,11) |
InChI Key |
RRKJNPNOFKLOCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2=C(N=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



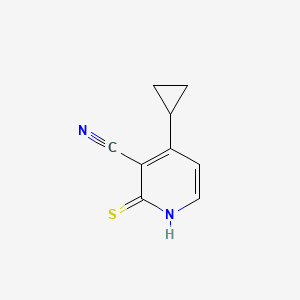
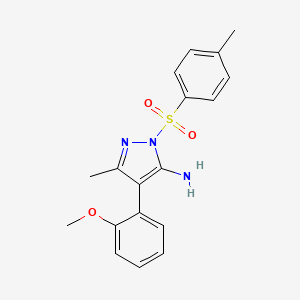
![3-(2-Chloro-phenyl)-5-(2,6-dichloro-benzylsulfanyl)-4-phenyl-4H-[1,2,4]triazole](/img/structure/B13002761.png)

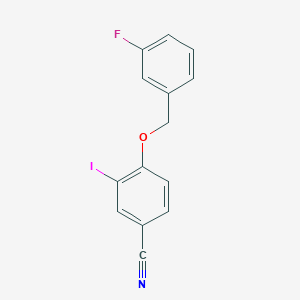
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-piperazin-1-ylacetamide dihydrochloride](/img/structure/B13002769.png)
